molecular formula C8H12N2OS B12675975 1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione CAS No. 83783-60-2

1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione

Cat. No.: B12675975
CAS No.: 83783-60-2
M. Wt: 184.26 g/mol
InChI Key: VAXQNNWJGKJIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione (CAS 83783-60-2) is a chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 g/mol . This specialist pyrimidine derivative belongs to a class of heterocyclic compounds known as pyrimidinethiones, which are recognized in scientific literature as key scaffolds in medicinal chemistry research due to their diverse biological activities . Pyrimidinethione derivatives, in general, have been reported to exhibit a wide range of pharmacological properties in preclinical research, including antimicrobial, antioxidant, and antitumor activities . The core pyrimidine structure is of fundamental importance in biochemistry, found in essential biomolecules like the nucleobases thymine, cytosine, and uracil . Researchers utilize this and related compounds as versatile synthons for the synthesis of more complex heterocyclic systems, which are valuable for exploring new therapeutic avenues . The compound is characterized by identifiers including SMILES (C(N1C(=O)C(=C(NC1=S)C)C)C) and InChIKey (VAXQNNWJGKJIJJ-UHFFFAOYSA-N) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

83783-60-2

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

3-ethyl-5,6-dimethyl-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C8H12N2OS/c1-4-10-7(11)5(2)6(3)9-8(10)12/h4H2,1-3H3,(H,9,12)

InChI Key

VAXQNNWJGKJIJJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(NC1=S)C)C

Origin of Product

United States

Preparation Methods

Thiourea Condensation with β-Dicarbonyl Compounds and Aldehydes

A widely used method involves the reaction of thiourea with β-dicarbonyl compounds (e.g., acetylacetone or ethyl acetoacetate derivatives) and aldehydes under acidic catalysis, often using trifluoroacetic acid as a catalyst. The reaction is typically carried out in alcoholic solvents (ethanol or ethyl alcohol) at moderate temperatures (60–75°C) with stirring. The progress is monitored by thin-layer chromatography (TLC) using UV detection.

  • Example Procedure:

    • Dissolve thiourea in a mixture of acetylacetone and ethyl alcohol.
    • Add the β-dicarbonyl compound dropwise with stirring.
    • After dissolution, add the aldehyde (e.g., acetaldehyde for ethyl substitution).
    • Add trifluoroacetic acid catalyst and heat the mixture at 65–75°C.
    • Monitor reaction completion by TLC.
    • Upon completion, evaporate the solvent and purify the product by recrystallization from ethanol.
  • Yields and Physical Data:

    • Yields typically range from 60% to 85%.
    • Melting points of isolated crystalline products are around 209–211°C for similar pyrimidinethione derivatives.

This method is supported by detailed experimental data in the synthesis of related compounds such as ethyl 4,5-dimethyl-2-thioxo-6-(p-tolyl)hexahydropyrimidine-5-carboxylate, which shares structural similarity with the target compound.

Solvent-Free or Minimal Solvent Stirring Method

An alternative approach involves mixing thiourea and β-dicarbonyl compounds without solvent or with minimal solvent, stirring at room temperature or slightly elevated temperatures for extended periods (up to 24 hours). This method can yield mixtures of pyrimidinethione tautomers, which are then separated by preparative TLC and crystallization.

  • Example:

    • Mix thiourea and ethyl benzoylacetate in equimolar amounts.
    • Stir the mixture without solvent for 24 hours at room temperature.
    • Filter the solid product and separate components by preparative TLC.
    • Crystallize the purified compounds from ethanol.

This method is advantageous for avoiding solvent waste and can produce high-purity products suitable for further transformations.

Use of Hydroxylamine and Aminopyrimidines for Hydroxy-Pyrimidine Derivatives

For the preparation of hydroxy-substituted pyrimidine derivatives, a method involving the reaction of 2-aminopyrimidines with hydroxylamine hydrochloride and substituted pyrones has been reported. Heating the mixture at 60–110°C for several hours leads to the formation of 1-hydroxy-pyrimidine-2-thione derivatives.

  • Key Reaction Conditions:

    • React 2-aminopyrimidine derivatives with hydroxylamine hydrochloride and substituted 2-pyrones.
    • Heat at 60–110°C for 5–26 hours.
    • Work up by precipitation and recrystallization.
  • Yields and Purity:

    • Yields vary from 44% to 86% depending on substituents and conditions.
    • Melting points range from 108°C to 176°C for various derivatives.

This method is relevant for introducing the hydroxy group at position 6 and the thione at position 2, as in the target compound.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Product Purity/Notes
Thiourea + β-dicarbonyl + Aldehyde (Acid catalysis) Thiourea, acetylacetone, acetaldehyde, trifluoroacetic acid 60–75°C, 30–60 min stirring 60–85 White crystalline, mp ~209–211°C
Solvent-free stirring Thiourea, ethyl benzoylacetate Room temp, 24 h Not specified Mixture of tautomers, separated by TLC
Hydroxylamine + 2-aminopyrimidine + 2-pyrone 2-aminopyrimidine, hydroxylamine hydrochloride, substituted 2-pyrone 60–110°C, 5–26 h 44–86 Hydroxy-pyrimidine-2-thione derivatives

Research Findings and Notes

  • The use of trifluoroacetic acid as a catalyst in the condensation reactions significantly improves the reaction rate and yield, providing clean crystalline products suitable for further applications.

  • Monitoring by TLC with UV detection is essential to determine reaction completion and avoid overreaction or decomposition.

  • The hydroxy substitution at position 6 can be introduced effectively by the reaction of 2-aminopyrimidines with hydroxylamine and pyrones, which is a versatile method for preparing hydroxy-pyrimidine-2-thiones.

  • Purification by recrystallization from ethanol or ethyl alcohol is standard to obtain high-purity compounds.

  • The reaction conditions (temperature, time, solvent) can be optimized depending on the substituents on the pyrimidine ring to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. Its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative stress .

Comparison with Similar Compounds

5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione ()

  • Substituents : A pyrimidin-2-ylthio group is linked to an oxadiazole-thione moiety.
  • Key Differences: The oxadiazole-thione fusion introduces a five-membered heterocycle, enhancing structural rigidity compared to the monocyclic pyrimidine core of the target compound.
  • Synthesis: Prepared via refluxing hydrazides with carbon disulfide and KOH in ethanol, highlighting a thiourea-free route distinct from methods used for dihydro pyrimidine-thiones .
  • Applications : Such fused systems are explored for antimicrobial and anticancer activities due to their sulfur-rich electron-deficient cores.

3,4-Dihydro-6-(2-hydroxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine-2(1H)-thione ()

  • Substituents : Features a dihydro pyrimidine ring with a 2-hydroxyphenyl group and a trimethoxyphenyl substituent.
  • The hydroxyl group is on a phenyl ring rather than the pyrimidine core, altering hydrogen-bonding interactions compared to the target compound’s C6-OH.
  • Synthesis : Utilizes thiourea under reflux with a chalcone precursor, a common approach for dihydro pyrimidine-thiones (Biginelli-like reactions) .
  • Applications : Aryl-substituted derivatives are often investigated for anti-inflammatory or kinase-inhibitory properties.

Pyrimido[4,5-d]pyrimidine Derivatives ()

  • Substituents : Bicyclic pyrimido[4,5-d]pyrimidine systems with methylthio and dithione groups.
  • Dual thione groups at positions 2 and 4 enhance metal-chelating capacity, unlike the single thione in the target compound.
  • Applications : Such systems are studied for their photophysical properties and as enzyme inhibitors .

Substituent Effects on Properties

  • Hydroxyl Group Placement : The C6-OH in the target compound may enhance water solubility and hydrogen-bonding interactions compared to aryl-OH derivatives (e.g., ).
  • Alkyl vs. Aryl Groups : Ethyl and methyl substituents increase lipophilicity, favoring membrane permeability in drug design, whereas aryl groups () improve π-stacking in materials science.
  • Thione Reactivity : The thione group in all compounds serves as a nucleophilic site for metal coordination or alkylation, but bicyclic systems () offer multiple reactive centers.

Biological Activity

1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione (CAS No. 83783-60-2) is a pyrimidine derivative with significant biological activity. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly for its antibacterial, anticancer, anti-inflammatory, and neuroprotective properties. This article reviews the current understanding of its biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione is C₈H₁₂N₂OS, with a molecular weight of 184.26 g/mol. The compound features a pyrimidine ring substituted with a hydroxy group and a thione group, which are critical for its biological activities.

1. Antibacterial Activity

Recent studies have demonstrated that 1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione exhibits notable antibacterial properties against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Inhibition Zone Diameter (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

The compound's effectiveness was comparable to the standard antibiotic ceftriaxone, indicating its potential as an alternative antibacterial agent .

2. Anticancer Activity

The anticancer potential of this pyrimidine derivative has been evaluated in various studies. It has shown promising results in inhibiting cancer cell proliferation across multiple cancer types.

Cancer Cell Line IC50 (µM) Mechanism of Action
Pancreatic7Inhibits angiogenesis and alters signaling pathways
Prostate10Induces apoptosis in cancer cells
Breast14Targets specific molecular pathways

In vitro studies have shown that the compound can significantly reduce cell viability in leukemia cell lines with IC50 values as low as 1.50 µM .

3. Anti-inflammatory Activity

The anti-inflammatory effects of 1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione have been confirmed through various assays measuring COX enzyme inhibition.

Compound IC50 (µM) Standard Drug Standard IC50 (µM)
1-Ethyl-6-hydroxy...0.04 ± 0.09Celecoxib0.04 ± 0.01

The compound effectively suppressed COX-2 activity, indicating its potential as an anti-inflammatory agent .

4. Neuroprotective Activity

Research has also highlighted the neuroprotective effects of this compound against Alzheimer’s disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Enzyme IC50 Range (nM)
AChE33.27 - 93.85
BChE105.9 - 412.5

These findings suggest that the compound may help in managing neurodegenerative diseases by enhancing cholinergic transmission .

Case Studies

A notable case study involved the synthesis and evaluation of several thiourea derivatives related to this pyrimidine compound, which demonstrated enhanced biological activities compared to their precursors . The study underscored the importance of structural modifications in improving efficacy against specific pathogens and cancer cell lines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Utilize multi-component reactions such as the Biginelli reaction, which involves condensation of substituted anilines, thiocyanate salts (e.g., KSCN), and carbonyl derivatives (e.g., 4-methylpent-3-en-2-one) in acetone. Optimize reaction parameters by adjusting temperature (50–60°C), solvent polarity, and stoichiometric ratios. For purification, employ recrystallization from ethanol or methanol to isolate crystalline products with yields >80% . Monitor reaction progress via TLC and confirm purity using melting point analysis and elemental composition.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structure of this compound?

  • Methodology :

  • ¹H/¹³C-NMR : Identify key signals such as NH protons (δ ~7.8–8.0 ppm) and aromatic/methyl groups (δ 1.2–1.5 ppm for CH₃). The thione (C=S) group influences chemical shifts in adjacent carbons (δ ~180–190 ppm) .
  • IR : Detect stretching vibrations for C=S (1645–1697 cm⁻¹) and NH (3320–3401 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., M⁺ at m/z 300 for chlorinated derivatives) and fragmentation patterns to validate substituents .

Q. What strategies are effective for resolving contradictions in spectral data or unexpected byproducts during synthesis?

  • Methodology : Cross-validate spectroscopic results with X-ray crystallography (e.g., single-crystal diffraction) to resolve ambiguities in tautomeric forms or regiochemistry. For byproduct analysis, use GC-MS or HPLC to identify side products and adjust reaction conditions (e.g., reducing excess reagents or modifying catalysts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.